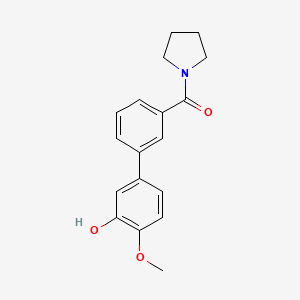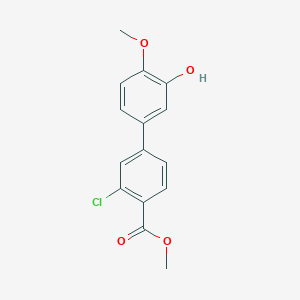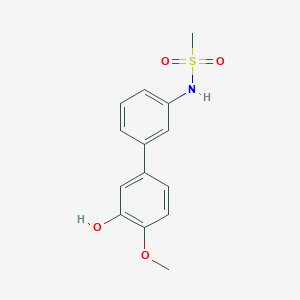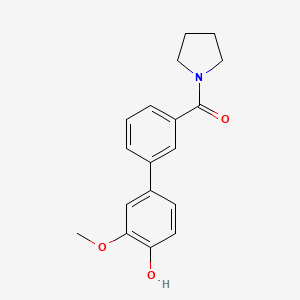
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
Descripción general
Descripción
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2-MPCP) is a phenol derivative containing two methoxy groups and a 3-pyrrolidinylcarbonylphenyl group. It is widely used in the scientific research field due to its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not well understood. However, it is believed that the compound binds to certain proteins in the body, and this binding leads to the activation of certain biochemical pathways. In addition, it is believed that 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% may interact with certain receptors in the body, resulting in the activation of certain physiological pathways.
Biochemical and Physiological Effects
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to have an effect on the metabolism of certain compounds, and it has also been shown to have an effect on the toxicity of certain compounds. In addition, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have an effect on the binding of certain proteins to other compounds, and it has been shown to have an effect on the activation of certain biochemical pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive, and it is easy to obtain. In addition, it is relatively stable, and it has a relatively low toxicity. However, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several limitations when used in laboratory experiments. It is not very soluble in water, and it has a low solubility in organic solvents. In addition, it is not very stable in the presence of light, and it is not very stable in the presence of heat.
Direcciones Futuras
There are several potential future directions for the research and development of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential future direction is the development of new synthesis methods for 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. This could include the development of new catalysts, solvents, and reaction conditions. Another potential future direction is the development of new applications for 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. This could include the development of new methods for the detection and analysis of compounds, or the development of new methods for the delivery of compounds. Finally, another potential future direction is the development of new methods for the study of the biochemical and physiological effects of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. This could include the development of new methods for the study of the interactions between 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% and proteins, or the development of new methods for the study of the mechanisms of action of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%.
Métodos De Síntesis
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through several methods. One of the most commonly used methods is the reaction of 2-chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol with sodium methoxide in methanol. This reaction yields a 95% pure product of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. Other methods of synthesis include the reaction of 2-chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol with sodium methoxide in methanol, followed by the reaction of the product with sodium methoxide in methanol to yield a 95% pure product of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in numerous scientific research studies. It has been used in studies of the pharmacological properties of compounds, as well as studies of the biochemical and physiological effects of compounds. It has also been used in studies of the interactions between compounds and proteins, and in studies of the mechanisms of action of compounds. In addition, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in studies of the metabolism of compounds, and in studies of the toxicity of compounds.
Propiedades
IUPAC Name |
[3-(3-hydroxy-4-methoxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-17-8-7-14(12-16(17)20)13-5-4-6-15(11-13)18(21)19-9-2-3-10-19/h4-8,11-12,20H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCXDFCSAWRILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685785 | |
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261968-71-1 | |
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)



![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)



